Cas no 734533-30-3 (tert-butyl N-(5-bromo-2,4-dimethoxyphenyl)carbamate)

Technical Introduction: tert-Butyl N-(5-bromo-2,4-dimethoxyphenyl)carbamate is a specialized carbamate derivative featuring a bromo-dimethoxyphenyl scaffold. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. The tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection under mild acidic conditions. The bromine substituent offers a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. Its dimethoxy groups contribute to electronic modulation, influencing reactivity in target transformations. The compound’s well-defined structure and purity make it suitable for precision applications in medicinal chemistry and materials science. Storage under inert conditions is recommended to maintain integrity.
tert-butyl N-(5-bromo-2,4-dimethoxyphenyl)carbamate structure
734533-30-3 structure
Product Name:tert-butyl N-(5-bromo-2,4-dimethoxyphenyl)carbamate
CAS No:734533-30-3
MF:C13H18BrNO4
MW:332.190323352814
CID:5627861
PubChem ID:11278989
Update Time:2025-08-03

tert-butyl N-(5-bromo-2,4-dimethoxyphenyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-(5-bromo-2,4-dimethoxyphenyl)carbamate
    • 1-(tert-Butoxycarbonylamino)-2,4-dimethoxy-5-bromobenzene
    • EN300-28295866
    • 734533-30-3
    • Inchi: 1S/C13H18BrNO4/c1-13(2,3)19-12(16)15-9-6-8(14)10(17-4)7-11(9)18-5/h6-7H,1-5H3,(H,15,16)
    • InChI Key: INEIUIUZURBFKY-UHFFFAOYSA-N
    • SMILES: BrC1C(=CC(=C(C=1)NC(=O)OC(C)(C)C)OC)OC

Computed Properties

  • Exact Mass: 331.04192g/mol
  • Monoisotopic Mass: 331.04192g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 306
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 56.8Ų

tert-butyl N-(5-bromo-2,4-dimethoxyphenyl)carbamate Pricemore >>

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Additional information on tert-butyl N-(5-bromo-2,4-dimethoxyphenyl)carbamate

Comprehensive Guide to tert-butyl N-(5-bromo-2,4-dimethoxyphenyl)carbamate (CAS No. 734533-30-3)

tert-butyl N-(5-bromo-2,4-dimethoxyphenyl)carbamate (CAS No. 734533-30-3) is an advanced chemical intermediate widely used in pharmaceutical research and organic synthesis. This compound features a brominated aromatic ring with dimethoxy substitutions and a tert-butyl carbamate protecting group, making it valuable for constructing complex molecular architectures. Researchers frequently search for "tert-butyl N-(5-bromo-2,4-dimethoxyphenyl)carbamate uses" or "734533-30-3 synthesis applications," reflecting growing interest in halogenated building blocks for drug discovery.

The molecular structure of tert-butyl N-(5-bromo-2,4-dimethoxyphenyl)carbamate combines three strategically important functional groups: the electron-withdrawing bromo substituent at position 5, electron-donating methoxy groups at positions 2 and 4, and the acid-labile Boc protecting group. This unique combination enables its application in cross-coupling reactions, particularly in Suzuki-Miyaura and Buchwald-Hartwig couplings, which are hot topics in modern medicinal chemistry. Recent literature searches show increased interest in "Boc-protected bromoarene building blocks" and "dimethoxy phenyl carbamate derivatives," indicating its relevance in current research trends.

From a synthetic chemistry perspective, CAS 734533-30-3 serves as a versatile precursor for heterocyclic compound synthesis. The bromine atom provides an excellent handle for palladium-catalyzed transformations, while the Boc group can be selectively removed under mild acidic conditions. These properties make it particularly useful for creating pharmacophore scaffolds in kinase inhibitors and GPCR modulators – two of the most searched therapeutic categories in recent drug development databases.

The compound's physicochemical properties contribute to its widespread utility. With moderate lipophilicity (predicted LogP ~2.8) and good stability under standard laboratory conditions, tert-butyl N-(5-bromo-2,4-dimethoxyphenyl)carbamate is frequently mentioned in discussions about "improving synthetic route efficiency" and "protecting group strategies." Analytical chemists often search for "734533-30-3 HPLC methods" or "NMR characterization of bromo-dimethoxy carbamates," reflecting the need for reliable quality control protocols.

In the context of green chemistry advancements, researchers are exploring more sustainable approaches to modify tert-butyl N-(5-bromo-2,4-dimethoxyphenyl)carbamate. Recent patent analyses reveal growing interest in "metal-free functionalization of bromoarenes" and "photocatalytic derivatization of carbamates," aligning with the pharmaceutical industry's push toward environmentally friendly synthesis. The compound's crystalline nature and good solubility in common organic solvents make it amenable to various flow chemistry applications – another trending topic in process chemistry optimization.

The commercial availability of CAS 734533-30-3 from multiple specialty chemical suppliers has increased its adoption in high-throughput screening libraries. Drug discovery teams frequently search for "bromo-dimethoxy phenyl screening compounds" and "Boc-protected aromatic building blocks," as these fragments often show privileged binding to biological targets. The methoxy groups in particular contribute to favorable molecular recognition properties, while the bromine atom allows for subsequent diversification via click chemistry approaches.

From a regulatory standpoint, tert-butyl N-(5-bromo-2,4-dimethoxyphenyl)carbamate falls into the category of standard research chemicals without special handling requirements, making it accessible to most synthetic laboratories. However, researchers should note that like all brominated compounds, proper waste disposal protocols must be followed. The scientific community shows consistent interest in "safe handling of aromatic bromides" and "carbamate stability under various conditions," reflecting important practical considerations for working with this intermediate.

Emerging applications for 734533-30-3 include its use in material science, particularly as a precursor for organic electronic materials. The dimethoxy substitution pattern can influence π-conjugation in derived polymers, while the bromine atom enables polymerization through modern catalytic chain-growth methods. This dual functionality explains recent search trends for "carbamate-functionalized conjugated monomers" and "bromoarene initiators for controlled polymerization."

Quality specifications for tert-butyl N-(5-bromo-2,4-dimethoxyphenyl)carbamate typically require ≥95% purity by HPLC, with particular attention to residual solvent levels and heavy metal content. Analytical method development for this compound remains an active research area, as evidenced by frequent queries about "GC-MS analysis of Boc-protected aromatics" and "residual palladium testing in brominated intermediates." These quality control aspects are especially critical for pharmaceutical applications where stringent ICH guidelines apply.

Looking toward future developments, CAS 734533-30-3 continues to gain attention in bioconjugation chemistry. The Boc group can serve as a temporary protector for amine functionalities in complex peptide-drug conjugate syntheses. This application aligns with current therapeutic trends toward targeted drug delivery systems, explaining rising searches for "carbamate linkers in ADC development" and "orthogonally protected aromatic handles." As synthetic methodologies advance, the utility of this versatile building block will likely expand into new areas of chemical research.

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